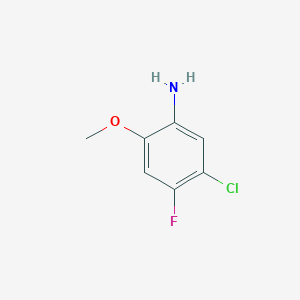

5-Chloro-4-fluoro-2-methoxyaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-fluoro-2-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFGWDIXDGKQTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-fluoro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physical and chemical properties of 5-Chloro-4-fluoro-2-methoxyaniline. As a trifunctionalized aniline derivative, this compound presents a unique scaffold for medicinal chemistry and materials science, offering multiple points for molecular modification.[1] The strategic placement of chloro, fluoro, and methoxy groups on the aniline ring allows for fine-tuning of electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecules.[1] This document is intended to serve as a foundational resource for researchers, providing not only available data but also robust experimental protocols for the in-house determination of its key physicochemical characteristics.

Molecular Structure and Identification

The unique substitution pattern of this compound, featuring a chlorine atom, a fluorine atom, and a methoxy group on the aniline ring, provides a versatile platform for synthetic transformations.[1]

Molecular Structure Visualization:

Caption: 2D structure of this compound.

Key Identifiers:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1394839-94-1[2][3][4] |

| Molecular Formula | C₇H₇ClFNO[3][4] |

| Molecular Weight | 175.59 g/mol [3][4] |

| InChI Key | GUFGWDIXDGKQTL-UHFFFAOYSA-N |

Physicochemical Properties

Precise experimental data for the physical properties of this compound is not widely available in public literature and databases. However, based on its structure and data from similar halogenated methoxyanilines, the following properties can be anticipated. The provided data for the related compound, 5-Chloro-2-methoxyaniline, serves as a useful benchmark.

Data Summary:

| Property | This compound (Anticipated/Known) | 5-Chloro-2-methoxyaniline (Reference) |

| Physical Form | Solid | Off-white to tan crystalline powder or flakes[5] |

| Melting Point | Not available | 81-83 °C[5] |

| Boiling Point | Not available | 135 °C at 5.85 mmHg[5] |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, acetone, and dichloromethane. Low solubility in water is anticipated. | Soluble in ethanol. Recrystallizable from water or 40% aqueous ethanol.[5] |

Experimental Protocols for Physicochemical Characterization

To address the gap in available data, the following section provides detailed, field-proven methodologies for the experimental determination of the core physical properties of this compound.

Melting Point Determination

Causality: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid. Impurities will typically depress and broaden the melting range.

Workflow for Melting Point Determination:

Caption: Workflow for accurate melting point determination.

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry.

-

Place a small amount of the solid on a watch glass and finely crush it into a powder using a spatula.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

-

Instrument Setup and Measurement:

-

Place the packed capillary tube into the heating block of a calibrated melting point apparatus.

-

For an unknown compound, first perform a rapid determination by heating at a rate of 10-15°C per minute to find the approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point.

-

Reduce the heating rate to 1-2°C per minute.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

-

-

Data Validation:

-

Repeat the measurement with a fresh sample at the slow heating rate to ensure reproducibility.

-

The reported melting point should be the average of at least two consistent measurements.

-

Solubility Assessment

Causality: The solubility profile of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems. The "like dissolves like" principle is a fundamental guide.

Step-by-Step Protocol for Qualitative Solubility:

-

Solvent Selection: Prepare a set of test tubes with common laboratory solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Sample Addition: To each test tube, add approximately 10-20 mg of this compound.

-

Solvent Addition and Observation:

-

Add the selected solvent dropwise, starting with 0.1 mL.

-

After each addition, vortex or shake the test tube vigorously for 30 seconds.

-

Visually inspect the solution for dissolution.

-

Continue adding solvent in 0.1 mL increments up to a total of 1 mL.

-

-

Classification:

-

Soluble: The solid completely dissolves.

-

Partially Soluble: Some of the solid dissolves.

-

Insoluble: The solid does not appear to dissolve.

-

-

pH-Dependent Solubility (for aqueous insolubility):

-

If insoluble in water, test solubility in 5% aqueous HCl and 5% aqueous NaOH.

-

Solubility in 5% HCl indicates the presence of a basic group (the aniline amine).

-

Insolubility in 5% NaOH would confirm the absence of an acidic proton.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the number of different types of protons and their neighboring environments, while ¹³C NMR shows the number of different types of carbon atoms. The presence of a fluorine atom will introduce characteristic splitting patterns in both ¹H and ¹³C spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Expected ¹H NMR Spectral Features:

-

Amine Protons (-NH₂): A broad singlet, typically in the range of 3.5-4.5 ppm, which may exchange with D₂O.

-

Methoxy Protons (-OCH₃): A sharp singlet around 3.8-4.0 ppm, integrating to 3 protons.

-

Aromatic Protons: Two distinct signals in the aromatic region (6.5-7.5 ppm), each appearing as a doublet due to coupling with the adjacent fluorine atom. The proton ortho to the fluorine will show a larger coupling constant than the proton meta to the fluorine.

Expected ¹³C NMR Spectral Features:

-

Seven distinct carbon signals are expected.

-

The carbons directly bonded to fluorine and in close proximity will appear as doublets due to C-F coupling.

-

The methoxy carbon will appear around 55-60 ppm.

-

The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the electron-donating methoxy and amino groups and the electron-withdrawing halogen substituents.

Protocol for NMR Sample Preparation and Analysis:

-

Sample Preparation:

-

Weigh 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Vortex the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Standard acquisition parameters for ¹H NMR include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, use proton decoupling and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Expected FTIR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine (-NH₂) |

| 2850-3000 | C-H stretch | Methoxy (-OCH₃) and Aromatic C-H |

| 1500-1600 | C=C stretch | Aromatic Ring |

| 1200-1300 | C-O stretch | Aryl Ether |

| 1000-1200 | C-F stretch | Aryl Fluoride |

| 700-850 | C-Cl stretch | Aryl Chloride |

Workflow for FTIR Analysis:

Caption: Workflow for FTIR analysis using the KBr pellet method.

Step-by-Step Protocol (KBr Pellet Method):

-

Sample Preparation:

-

Gently grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

-

Transfer the fine powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum using an empty sample compartment or a blank KBr pellet.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Causality: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

Expected Mass Spectrum Features:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (175.59 g/mol ). This peak will be accompanied by an M+2 peak at approximately one-third the intensity, characteristic of a single chlorine atom.

-

Fragmentation: Common fragmentation pathways for anilines include the loss of the methoxy group (-•CH₃), followed by the loss of carbon monoxide (-CO).

Protocol for Mass Spectrometry Analysis:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI). Gas chromatography-mass spectrometry (GC-MS) is also a suitable method.

-

-

Data Acquisition:

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-300 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Analyze the major fragment ions to propose a fragmentation pathway consistent with the known structure.

-

Safety and Handling

Substituted anilines should be handled with care due to their potential toxicity. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the hazards associated with similar aniline derivatives should be considered.

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Conclusion

This compound is a promising building block for chemical synthesis. This guide has provided a framework for understanding its physicochemical properties by combining known identifiers with established, reliable experimental protocols for their determination. The presented methodologies are designed to be self-validating and provide the necessary detail for researchers to confidently characterize this compound in their own laboratories. Adherence to the outlined safety precautions is paramount when handling this and related chemical substances. As more research is conducted on this specific molecule, it is anticipated that a more complete experimental dataset will become publicly available.

References

- 1. This compound | 1394839-94-1 | Benchchem [benchchem.com]

- 2. 1394839-94-1|this compound|BLD Pharm [bldpharm.com]

- 3. bio-fount.com [bio-fount.com]

- 4. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]

- 5. 5-Chloro-2-methoxyaniline | 95-03-4 [chemicalbook.com]

Introduction: The Foundational Importance of Molecular Weight in Drug Discovery

An In-depth Technical Guide to the Molecular Weight of 5-Chloro-4-fluoro-2-methoxyaniline

In the landscape of pharmaceutical research and drug development, the precise characterization of a chemical entity is paramount. Among the most fundamental of these characteristics is the molecular weight (MW). An accurate molecular weight serves as the primary identifier of a compound, validating its synthesis and purity, and forming the bedrock upon which all subsequent stoichiometric calculations for assays, formulations, and mechanistic studies are built. For a molecule like this compound, a substituted aniline derivative with potential as a building block in medicinal chemistry, an error in this foundational parameter can compromise entire research programs.

This guide provides a comprehensive, technically-grounded overview of the determination of the molecular weight for this compound. We will move beyond a simple statement of the value to explore the synergy between theoretical calculation and robust experimental verification. This document is designed for the practicing researcher and scientist, offering not just data, but a framework for understanding and validating the molecular identity of this and similar compounds with the highest degree of scientific rigor.

Section 1: Core Identity and Physicochemical Properties

Before delving into the methodologies of its determination, it is essential to establish the identity of the target compound through its universally recognized identifiers and calculated properties.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 1394839-94-1 | [1][2] |

| Molecular Formula | C₇H₇ClFNO | - |

| Molecular Weight | 175.59 g/mol | [1] |

| Chemical Structure |  | (Structure generated based on IUPAC name) |

Section 2: The Theoretical Molecular Weight: A Calculated Foundation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms.[3] This theoretical value provides a precise benchmark against which experimental results are compared. It is crucial to distinguish between two forms of molecular weight:

-

Average Molecular Weight: Calculated using the weighted average of the natural abundances of the isotopes for each element. This is the value (175.59 g/mol ) used in most laboratory stoichiometric calculations.

-

Monoisotopic Mass: Calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). This value is what is precisely measured by high-resolution mass spectrometry.

The calculation is performed as follows:

| Element | Count | Average Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 7 | 1.008 | 7.056 |

| Chlorine (Cl) | 1 | 35.453 | 35.453 |

| Fluorine (F) | 1 | 18.998 | 18.998 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Oxygen (O) | 1 | 15.999 | 15.999 |

| Total | Average Molecular Weight: | 175.590 |

This calculated value establishes the expected molecular weight. The next step is to confirm this value through rigorous experimental analysis.

Section 3: Experimental Verification: A Dual-Methodology Approach

Relying solely on theoretical calculations is insufficient in a regulated and precision-driven field. Experimental verification is non-negotiable. A robust validation strategy employs orthogonal methods that confirm the molecular weight and elemental composition independently. The gold-standard approach combines High-Resolution Mass Spectrometry (HRMS) with Elemental Analysis.

Caption: Workflow for unambiguous molecular weight and formula determination.

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[4] It is the most powerful method for determining the molecular weight of small organic compounds with high accuracy and sensitivity.[5]

Causality of Method Choice: We select HRMS over standard-resolution MS because it can measure molecular mass to four or five decimal places. This extreme precision allows for the differentiation of compounds with the same nominal mass but different elemental formulas, providing an unambiguous confirmation of the molecular formula.

Caption: The three core components of a mass spectrometer.[4][6]

Experimental Protocol: HRMS via ESI-TOF

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to create a 1 mg/mL stock solution. Further dilute this stock to a final concentration of ~1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

-

Expert Insight: The addition of formic acid is critical. It provides a source of protons (H+) to facilitate soft ionization via electrospray (ESI), primarily forming the protonated molecular ion [M+H]⁺, which is easily detectable and minimizes fragmentation.

-

-

Instrument Setup: Calibrate the ESI-TOF mass spectrometer using a known calibration standard immediately prior to the run. Set the instrument to positive ion mode.

-

Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 100-500) for 1-2 minutes to obtain a stable signal and generate an averaged spectrum.

-

Data Analysis:

-

Identify the most abundant peak in the expected region. For our compound (monoisotopic mass ≈ 175.02), the [M+H]⁺ ion is expected at m/z ≈ 176.03.

-

Self-Validation: The trustworthiness of the data is confirmed by observing the isotopic pattern. Chlorine has two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, a molecular ion containing one chlorine atom will exhibit a characteristic M+2 peak with an intensity of about one-third that of the monoisotopic peak. This signature provides definitive evidence for the presence of chlorine.

-

Compare the experimentally measured exact mass of the [M+H]⁺ ion to the calculated theoretical value. A mass accuracy error of < 5 ppm is considered confirmation of the elemental formula.

-

Elemental Analysis

Elemental analysis is a destructive technique that provides the mass percentage of individual elements (typically Carbon, Hydrogen, and Nitrogen) in a pure sample.[7] It serves as an essential orthogonal method to confirm the empirical formula derived from the HRMS data.[8]

Experimental Protocol: Combustion Analysis

-

Sample Submission: Provide a pure, dry sample (~2-3 mg) of this compound in a pre-weighed vial to an analytical service laboratory.

-

Expert Insight: Purity is non-negotiable. The presence of residual solvents or impurities will significantly skew the mass percentages and lead to an incorrect empirical formula. The sample must be dried under high vacuum to remove any volatile contaminants.

-

-

Analysis: The sample is combusted at high temperatures. The resulting gases (CO₂, H₂O, N₂) are separated and quantified to determine the percentage of C, H, and N. Halogens like chlorine are determined by separate methods.

-

Data Interpretation & Validation:

Hypothetical Data and Validation:

| Element | Theoretical % | Experimental % (Hypothetical) |

| C | 47.88% | 47.81% |

| H | 4.02% | 4.05% |

| N | 7.98% | 7.95% |

| Cl | 20.19% | 20.11% |

-

Convert Mass to Moles: Assume a 100 g sample.

-

C: 47.81 g / 12.011 g/mol = 3.98 mol

-

H: 4.05 g / 1.008 g/mol = 4.02 mol

-

N: 7.95 g / 14.007 g/mol = 0.57 mol

-

Cl: 20.11 g / 35.453 g/mol = 0.57 mol

-

-

Determine Simplest Ratio: Divide by the smallest molar amount (0.57).

-

C: 3.98 / 0.57 ≈ 7

-

H: 4.02 / 0.57 ≈ 7

-

N: 0.57 / 0.57 = 1

-

Cl: 0.57 / 0.57 = 1

-

-

Result: The analysis yields an empirical formula of C₇H₇NCl. Note: Oxygen and Fluorine are typically calculated by difference and other methods.

-

Final Validation: The empirical formula weight for C₇H₇ClFNO is 175.59 g/mol . The molecular weight determined by HRMS is ~176 g/mol (for the [M+H]⁺ ion). Since the empirical formula weight matches the experimentally determined molecular weight, the molecular formula is confirmed to be identical to the empirical formula: C₇H₇ClFNO .[8][11]

Conclusion

References

- 1. This compound - [sigmaaldrich.com]

- 2. 1394839-94-1|this compound|BLD Pharm [bldpharm.com]

- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 4. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 5. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Stoichiometry: Elemental Analysis [chm.davidson.edu]

- 8. quora.com [quora.com]

- 9. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]

- 10. percent_composition [westfield.ma.edu]

- 11. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide to the Synthesis of 5-Chloro-4-fluoro-2-methoxyaniline

Abstract

5-Chloro-4-fluoro-2-methoxyaniline is a highly functionalized aromatic amine that serves as a crucial building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its distinct substitution pattern, featuring electron-donating methoxy and amino groups alongside deactivating but synthetically versatile halogen atoms, makes it a valuable intermediate for constructing bioactive compounds.[1] The presence of fluorine, for instance, can enhance metabolic stability and bioavailability in drug candidates.[1] This guide provides an in-depth exploration of the primary and alternative synthetic pathways for this compound (CAS No: 1394839-94-1), focusing on the strategic considerations, reaction mechanisms, and detailed experimental protocols necessary for its successful preparation. The discussion is tailored for researchers, chemists, and drug development professionals, emphasizing the causality behind experimental choices to ensure reproducible and scalable outcomes.

Introduction and Strategic Overview

The synthesis of polysubstituted benzene rings like this compound presents a significant regiochemical challenge. The final arrangement of the four substituents—amino, methoxy, fluoro, and chloro—must be meticulously controlled through a logical sequence of reactions. The directing effects of each group on subsequent electrophilic or nucleophilic aromatic substitutions are paramount to the success of the synthesis.

1.1 Chemical Profile

-

IUPAC Name: this compound

-

CAS Number: 1394839-94-1[1]

-

Molecular Formula: C₇H₇ClFNO[2]

-

Molecular Weight: 175.59 g/mol [2]

1.2 Significance in Synthetic Chemistry This compound is a key intermediate, valued for its trifunctional scaffold that allows for diverse chemical modifications.[1] The amino group can be readily diazotized or converted into amides and sulfonamides, while the halogen atoms provide handles for metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery.[1]

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthetic challenge. The most robust and common method for introducing an aniline functionality is through the reduction of a nitro group. This transformation is typically high-yielding and chemoselective, making it an ideal final step. Therefore, the primary disconnection is the C-N bond of the aniline, leading back to a nitroaromatic precursor.

Caption: Retrosynthetic analysis of the target compound.

This analysis identifies 4-Chloro-5-fluoro-2-nitroanisole as the key intermediate. The synthesis, therefore, hinges on the successful nitration of an appropriately substituted anisole precursor.

Primary Synthesis Pathway: Nitration of a Substituted Anisole

This pathway is arguably the most efficient and direct route, leveraging a late-stage reduction of a nitro group to form the target aniline. The strategy relies on the powerful directing effect of the methoxy group to control the regiochemistry of the critical nitration step.

Rationale and Mechanistic Insight

The starting material for this pathway is 1-Chloro-2-fluoro-4-methoxybenzene . In this molecule, the methoxy group (-OCH₃) is a strong activating, ortho-, para-director for electrophilic aromatic substitution. The chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho-, para-directors. The methoxy group's powerful activating effect dominates, directing the incoming electrophile (the nitronium ion, NO₂⁺) to one of its ortho positions (positions 3 and 5), as the para position is already occupied by the chlorine atom. Position 5 is favored due to reduced steric hindrance compared to position 3, which is crowded between the fluoro and methoxy groups.

Experimental Protocols

Step 1: Electrophilic Nitration of 1-Chloro-2-fluoro-4-methoxybenzene

This reaction introduces the nitro group at the desired position to form the key intermediate, 4-Chloro-5-fluoro-2-nitroanisole.

-

Reagents and Equipment:

-

1-Chloro-2-fluoro-4-methoxybenzene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Ice bath, magnetic stirrer, dropping funnel

-

Round-bottom flask

-

-

Procedure:

-

Charge a round-bottom flask with concentrated sulfuric acid and cool it to 0-5 °C in an ice-salt bath.

-

To the cold, stirred sulfuric acid, add 1-Chloro-2-fluoro-4-methoxybenzene dropwise, ensuring the temperature remains below 10 °C.

-

Prepare the nitrating mixture by carefully adding fuming nitric acid to a portion of chilled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the reaction flask over 1-2 hours, maintaining the internal temperature strictly between 0 and 5 °C. The formation of the nitronium ion is highly exothermic and requires careful temperature control to prevent side reactions.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, very slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

-

The solid product, 4-Chloro-5-fluoro-2-nitroanisole, will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol or isopropanol if necessary.

-

Step 2: Reduction of 4-Chloro-5-fluoro-2-nitroanisole

This final step converts the nitro-intermediate into the target aniline. Catalytic hydrogenation is a clean and efficient method for this transformation.

-

Reagents and Equipment:

-

4-Chloro-5-fluoro-2-nitroanisole

-

Palladium on Carbon (Pd/C, 5-10 wt. %)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or H-Cube) or a balloon filled with hydrogen gas for lab scale.

-

-

Procedure:

-

Dissolve the 4-Chloro-5-fluoro-2-nitroanisole in a suitable solvent like ethanol in a hydrogenation flask.

-

Carefully add the Pd/C catalyst to the solution (typically 1-5 mol %).

-

Secure the flask to the hydrogenation apparatus. Purge the system with an inert gas (nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reduction is usually complete within 2-8 hours.

-

Upon completion, carefully vent the hydrogen and purge the system again with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with the solvent to recover all the product.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. The product is often pure enough for subsequent use, but can be purified further by column chromatography or recrystallization if needed.

-

Pathway Visualization

Caption: Primary synthesis route via nitration and reduction.

Alternative Pathway: Halogenation of a Protected Aniline

An alternative strategy involves introducing the chlorine atom onto a pre-existing, protected aniline ring. This route requires more steps but can be advantageous if the starting aniline is more readily available or cost-effective than the substituted anisole from the primary pathway.

Rationale and Mechanistic Insight

This pathway begins with 4-fluoro-2-methoxyaniline .[3][4] The highly activating and potentially oxidizable amino group must first be protected, typically as an acetamide.[3] The acetamido group (-NHCOCH₃) is less activating than an amino group but remains a strong ortho-, para-director. The subsequent electrophilic chlorination is directed by the combined effects of the acetamido and methoxy groups to the desired position. The final step is the removal of the protecting group.

Experimental Protocols

Step 1: N-Acetylation of 4-fluoro-2-methoxyaniline

-

Purpose: To protect the amino group from oxidation during chlorination and to moderate its activating strength.

-

Procedure:

-

Dissolve 4-fluoro-2-methoxyaniline in a suitable solvent like acetic acid or dichloromethane.

-

Add acetic anhydride (1.0-1.2 equivalents) dropwise at room temperature.[3]

-

Stir the mixture for 2-4 hours until TLC indicates the complete consumption of the starting material.

-

Quench the reaction by adding water. The product, N-(4-fluoro-2-methoxyphenyl)acetamide, may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent, wash with aqueous sodium bicarbonate, and evaporate the solvent.

-

Step 2: Electrophilic Chlorination of N-(4-fluoro-2-methoxyphenyl)acetamide

-

Purpose: To regioselectively install the chlorine atom at the C5 position. The position is ortho to the methoxy group and meta to the acetamido group, representing a favorable outcome of the combined directing effects.

-

Procedure:

-

Dissolve the N-(4-fluoro-2-methoxyphenyl)acetamide in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Add a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at room temperature.

-

Stir the reaction mixture for several hours until the reaction is complete as monitored by TLC.

-

Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(5-chloro-4-fluoro-2-methoxyphenyl)acetamide.

-

Step 3: N-Deprotection (Hydrolysis)

-

Purpose: To remove the acetyl protecting group and reveal the final aniline product.

-

Procedure:

-

Suspend or dissolve the N-(5-chloro-4-fluoro-2-methoxyphenyl)acetamide in a mixture of methanol and aqueous hydrochloric acid.[3]

-

Heat the mixture to reflux and maintain for 3-6 hours, monitoring the hydrolysis by TLC.[3]

-

After completion, cool the reaction mixture to room temperature and neutralize it by the slow addition of a base (e.g., aqueous NaOH or NaHCO₃) until the pH is ~8-9.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the final product, this compound.

-

Pathway Visualization

Caption: Alternative synthesis via protection, chlorination, and deprotection.

Data Summary and Pathway Comparison

| Feature | Pathway 1: Nitration of Anisole | Pathway 2: Halogenation of Aniline |

| Starting Material | 1-Chloro-2-fluoro-4-methoxybenzene | 4-fluoro-2-methoxyaniline |

| Number of Steps | 2 | 3 |

| Key Reagents | HNO₃/H₂SO₄, H₂/Pd/C | Acetic Anhydride, NCS, HCl |

| Key Transformations | Electrophilic Nitration, Nitro Reduction | Protection, Electrophilic Chlorination, Deprotection |

| Pros | More atom-economical, fewer steps, generally higher overall yield. | May use a more accessible starting material, avoids handling fuming nitric acid directly in some variations. |

| Cons | Requires careful handling of highly corrosive and exothermic nitrating agents. | Longer sequence, involves protection/deprotection steps which can lower overall yield. |

Conclusion

This guide has detailed two robust synthetic routes to this compound. The Primary Pathway , involving the nitration of 1-chloro-2-fluoro-4-methoxybenzene followed by reduction, is the more direct and efficient method, making it preferable for larger-scale synthesis. Its success is predicated on precise control over the exothermic nitration step. The Alternative Pathway , while longer, offers strategic flexibility depending on the availability and cost of starting materials. It demonstrates the utility of protecting group chemistry to achieve the desired regiochemical outcome. The choice of pathway will ultimately depend on the specific constraints and objectives of the research or production environment, including scale, safety protocols, and economic factors.

References

- 1. This compound | 1394839-94-1 | Benchchem [benchchem.com]

- 2. Buy 2-Chloro-5-fluoro-4-methoxyaniline | 677741-98-9 [smolecule.com]

- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 4. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

Spectroscopic Signature of 5-Chloro-4-fluoro-2-methoxyaniline: A Technical Guide for Advanced Research

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. 5-Chloro-4-fluoro-2-methoxyaniline, a substituted aniline, presents a unique combination of electron-withdrawing and electron-donating groups. This particular arrangement of chloro, fluoro, methoxy, and amino substituents on the benzene ring is anticipated to confer distinct physicochemical properties, making it a molecule of significant interest for researchers in medicinal chemistry and organic synthesis. The strategic placement of a fluorine atom, for instance, is a common tactic in drug design to modulate metabolic stability and binding affinity.

This technical guide provides an in-depth analysis of the spectroscopic characteristics of this compound. In the absence of extensive published experimental data for this specific molecule, this document leverages a foundational scientific approach: the meticulous analysis of structurally related analogs to predict its spectroscopic signature. By dissecting the influence of each substituent on the aniline framework, we can construct a highly accurate and reliable spectral profile. This guide is intended for researchers, scientists, and drug development professionals, offering not just data, but a logical framework for spectroscopic analysis and structural verification.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is crucial for unambiguous spectral assignment. The following diagram illustrates the structure of this compound with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and atom numbering for this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to show distinct signals for the aromatic protons, the amine protons, and the methoxy protons.

Predictive Analysis Based on Analogs

To construct a reliable prediction, we will consider the known ¹H NMR data of key structural analogs:

-

2-Methoxyaniline (o-Anisidine): The aromatic protons typically appear in the range of 6.7-6.9 ppm. The methoxy group (-OCH₃) protons are a sharp singlet around 3.8 ppm, and the amine (-NH₂) protons present as a broad singlet.[1][2]

-

4-Fluoroaniline: The fluorine atom at C4 introduces splitting. The protons ortho to the fluorine (at C3 and C5) will appear as a triplet around 6.8-7.0 ppm, while the protons meta to the fluorine (at C2 and C6) will also be a triplet in a similar region.[3][4][5]

-

5-Chloro-2-methoxyaniline: The chloro substituent will influence the chemical shifts of the aromatic protons. The proton at C6 will be a doublet, the one at C4 a doublet of doublets, and the one at C3 a doublet.[6]

Predicted ¹H NMR Data for this compound

Based on the additive effects of the substituents, the following ¹H NMR spectrum is predicted:

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment | Rationale |

| ~7.0 | d | ~8.0 | H-6 | This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing chloro group. The ortho coupling to H-5 is absent due to substitution. The observed signal will be a doublet due to coupling with the fluorine at C4 (⁴JHF). |

| ~6.8 | d | ~10.0 | H-3 | This proton is ortho to the methoxy group and meta to the amino group. It will experience a strong ortho coupling to the fluorine at C4 (³JHF), resulting in a doublet. |

| ~4.5 | br s | - | -NH₂ | The chemical shift of amine protons can vary depending on concentration and solvent. A broad singlet is expected due to quadrupole broadening and potential hydrogen exchange. |

| ~3.9 | s | - | -OCH₃ | The methoxy protons are not coupled to other protons and will appear as a sharp singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol ensures data reproducibility and quality.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Co-add 8-16 scans to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides a map of the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon atom.

Predictive Analysis Based on Analogs

The chemical shifts of the carbon atoms in this compound can be predicted by examining the influence of each substituent in related molecules:

-

2-Methoxyaniline: The carbon attached to the methoxy group (C2) is typically found around 147 ppm, while the carbon bearing the amino group (C1) is around 136 ppm.[1][2]

-

4-Fluoroaniline: The carbon directly bonded to fluorine (C4) exhibits a large C-F coupling constant (¹JCF ≈ 240 Hz) and resonates at a lower field (around 156-158 ppm).[3][7]

-

5-Chloro-2-methoxyaniline: The carbon attached to chlorine (C5) will be in the region of 120-130 ppm.[6]

Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment | Rationale |

| ~155 (d, ¹JCF ≈ 245 Hz) | C-4 | Directly attached to the highly electronegative fluorine, resulting in a downfield shift and a large one-bond C-F coupling. |

| ~145 | C-2 | Attached to the electron-donating methoxy group. |

| ~138 (d, ²JCF ≈ 15 Hz) | C-1 | Attached to the amino group, with a smaller two-bond coupling to fluorine. |

| ~125 (d, ²JCF ≈ 20 Hz) | C-5 | Attached to the chloro group, with a two-bond coupling to fluorine. |

| ~118 (d, ³JCF ≈ 5 Hz) | C-3 | Influenced by the ortho methoxy and meta amino groups, with a three-bond coupling to fluorine. |

| ~115 | C-6 | Influenced by the ortho amino and meta chloro groups. |

| ~56 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.

-

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock and shim as for ¹H NMR.

-

-

Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

-

Typical parameters: pulse angle of 30°, acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.

-

A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Expected Mass Spectrum

For this compound (C₇H₇ClFNO), the expected molecular weight is approximately 175.59 g/mol . Due to the presence of chlorine, the molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Predicted Fragmentation Pathway

Electron ionization (EI) is a hard ionization technique that leads to significant fragmentation. The fragmentation of anilines often involves the loss of small molecules or radicals.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

For a volatile and thermally stable compound like this, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method.

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

-

GC Separation:

-

Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar DB-5ms column).

-

Use a temperature program that allows for good separation from any impurities.

-

-

MS Detection:

-

Use an electron ionization (EI) source at 70 eV.

-

Scan a mass range of m/z 40-300 to detect the molecular ion and key fragments.

-

Infrared (IR) Spectroscopy: Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3500 | Medium, sharp (doublet) | N-H stretch (primary amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1620 | Strong | Aromatic C=C bending |

| ~1510 | Strong | Aromatic C=C bending |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1200 | Strong | C-N stretch |

| ~1100 | Strong | C-F stretch |

| 700-850 | Strong | C-Cl stretch |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

For a solid sample, the Attenuated Total Reflectance (ATR) method is highly recommended for its simplicity.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-650 cm⁻¹.

-

Ensure good contact between the sample and the ATR crystal by applying gentle pressure with the anvil.

-

Co-add 16-32 scans to obtain a high-quality spectrum.

-

Perform a background scan prior to the sample scan.

-

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. By systematically analyzing the spectroscopic data of closely related structural analogs, we have established a robust and scientifically grounded framework for the identification and characterization of this novel compound. The detailed experimental protocols provided herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectra. This guide serves as a valuable resource for researchers, enabling them to confidently synthesize, purify, and verify the structure of this compound, thereby accelerating its potential application in drug discovery and other advanced scientific fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2-Methoxyaniline | C7H9NO | CID 7000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 4-Fluoroaniline(371-40-4) 1H NMR [m.chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Chloro-4-fluoro-2-methoxyaniline

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 5-Chloro-4-fluoro-2-methoxyaniline (CAS No. 1394839-94-1), a halogenated aniline derivative increasingly utilized in pharmaceutical and chemical synthesis.[1][2] Professionals in research and drug development must approach this compound with a comprehensive understanding of its potential hazards and the rigorous protocols required to mitigate risk. This document moves beyond a simple recitation of safety data, offering a causal explanation for procedural choices, thereby fostering a self-validating system of laboratory safety.

Hazard Identification and Toxicological Profile

This compound, as a substituted aniline, belongs to a class of compounds known for their potential toxicity.[3] While a specific, comprehensive toxicological profile for this exact molecule is not fully investigated, data from structurally similar halogenated anilines provides a strong basis for a cautious approach.[4] The primary hazards are associated with acute toxicity upon ingestion, dermal contact, or inhalation.[5][6]

GHS Classification (Inferred from Analogous Compounds)

The Globally Harmonized System (GHS) classifications for closely related compounds like 5-chloro-2-methoxyaniline and other fluoro-chloro-anilines serve as a critical warning.[5][7][8] Researchers should handle this compound as if it possesses these hazards.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 1/2/4 | H300/H302: Fatal or Harmful if swallowed | Danger / Warning | 💀 / ❗ |

| Acute Toxicity, Dermal | Category 1/2/4 | H310/H312: Fatal or Harmful in contact with skin | Danger / Warning | 💀 / ❗ |

| Acute Toxicity, Inhalation | Category 1/2/4 | H330/H332: Fatal or Harmful if inhaled | Danger / Warning | 💀 / ❗ |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | ❗ |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | ❗ |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | ❗ |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure | Warning | ⚕️ |

Note: This table synthesizes data from multiple sources on similar compounds.[4][5][6][7][8] The "skull and crossbones" (fatal) and "health hazard" pictograms are included based on the high toxicity of some analogous anilines.[5]

Primary Routes of Exposure & Symptoms:

-

Inhalation: Harmful if inhaled, potentially causing respiratory tract irritation.[6][7] Symptoms may include coughing and shortness of breath.

-

Dermal: Harmful in contact with skin.[6][7] Halogenated anilines can be readily absorbed through the skin, leading to systemic toxicity.[3] Causes skin irritation, characterized by redness and pain.[7]

-

Ocular: Causes serious eye irritation, potentially leading to significant damage if not addressed immediately.[6][7]

-

Ingestion: Harmful or fatal if swallowed.[5][7] Immediate medical attention is critical.

Hierarchy of Controls: From Engineering to PPE

A multi-layered approach to exposure control is paramount. The most effective measures involve engineering controls that isolate the hazard, followed by administrative controls and, finally, personal protective equipment (PPE).

Engineering Controls

The causality is simple: if the compound cannot reach the researcher, it cannot cause harm. All work involving this compound must be conducted within a properly functioning and certified chemical fume hood to control vapor and dust exposure.[9][10] The facility must be equipped with easily accessible eyewash stations and safety showers.[4][11]

Administrative Controls

Strict adherence to standard operating procedures (SOPs) is non-negotiable. Access to areas where this compound is used should be restricted to trained personnel. Always wash hands thoroughly after handling, and do not eat, drink, or smoke in the laboratory.[7][12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of halogenated anilines.

| PPE Category | Specification | Rationale and Standard |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Conforms to OSHA 29 CFR 1910.133 or European Standard EN166. Protects against splashes and airborne particles.[4][7] |

| Skin Protection | Impervious clothing, such as a fully-buttoned lab coat. | Provides a barrier against accidental skin contact.[7] |

| Hand Protection | Butyl, neoprene, or Viton gloves are recommended for anilines. Nitrile gloves are not recommended for prolonged contact. | Aniline and its derivatives can degrade certain glove materials. Always consult the manufacturer's compatibility chart.[13] Double-gloving can provide additional protection. |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter (e.g., type ABEK) if exposure limits may be exceeded or if working outside a fume hood (e.g., during a large spill). | Required when engineering controls are insufficient to maintain exposure below safe limits.[4][9] Users must be fit-tested and trained.[13] |

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be self-validating, meaning they incorporate safety checks and logical decision points to prevent exposure.

Workflow for Handling and Use

This diagram illustrates the necessary steps and checks for safely handling the compound.

References

- 1. 1394839-94-1|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. fishersci.com [fishersci.com]

- 5. cpachem.com [cpachem.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. ipo.rutgers.edu [ipo.rutgers.edu]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. 4-Fluoro-2-methoxyaniline | 450-91-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

An In-depth Technical Guide to the Synthesis of 5-Chloro-4-fluoro-2-methoxyaniline: Starting Materials and Strategic Approaches

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-4-fluoro-2-methoxyaniline is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of targeted therapies. Its judicious synthesis is a critical consideration in drug development, directly impacting yield, purity, and overall cost-effectiveness. This guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a specific focus on the selection of starting materials and the underlying chemical principles that govern these choices. Detailed experimental protocols, comparative tables, and workflow diagrams are presented to equip researchers with the practical knowledge required for efficient and reliable synthesis.

Introduction: The Strategic Importance of this compound

The substituted aniline, this compound, represents a highly functionalized aromatic scaffold. The specific arrangement of its chloro, fluoro, methoxy, and amino groups provides a versatile platform for the construction of complex molecular architectures. This has led to its extensive use in the pharmaceutical industry, where it serves as a crucial precursor for a number of small molecule inhibitors. The efficiency and scalability of its synthesis are therefore of paramount importance. This guide will explore the most prevalent and strategically sound synthetic pathways, commencing with readily available starting materials.

Synthetic Strategies and Starting Material Analysis

The synthesis of this compound can be approached from several different precursors. The choice of starting material is often dictated by a balance of factors including commercial availability, cost, and the number of synthetic steps required. Below, we dissect the most common and effective routes.

Route A: Chlorination of 4-Fluoro-2-methoxyaniline

This is arguably the most direct approach, beginning with the commercially available or readily synthesized 4-Fluoro-2-methoxyaniline.[1][2][3][4] The core of this strategy lies in the selective introduction of a chlorine atom at the C5 position.

Rationale for Starting Material Selection: 4-Fluoro-2-methoxyaniline is an ideal precursor as it already contains three of the four required functional groups in the correct orientation. The methoxy and amino groups are ortho, para-directing, and the fluorine is also an ortho, para-director. The concerted directing effect of these groups favors electrophilic substitution at the C5 position, which is para to the fluorine and ortho to the methoxy group.

Experimental Protocol: Synthesis of this compound from 4-Fluoro-2-methoxyaniline

Step 1: Chlorination of 4-Fluoro-2-methoxyaniline

-

To a stirred solution of 4-Fluoro-2-methoxyaniline (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid, cool the mixture to 0-5 °C.

-

Slowly add a chlorinating agent such as N-chlorosuccinimide (NCS) (1.0-1.2 eq).

-

Allow the reaction to stir at low temperature for a designated period, monitoring the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield this compound.

Route B: Multi-step Synthesis from 2,4-Difluoro-1-nitrobenzene

This pathway is a more foundational approach, starting from a simpler, readily available building block.[5][6] This route is particularly valuable when the cost or availability of 4-Fluoro-2-methoxyaniline is a concern.

Rationale for Starting Material Selection: 2,4-Difluoro-1-nitrobenzene is an inexpensive and commercially abundant starting material. The highly activated nature of the fluorine atoms allows for a regioselective nucleophilic aromatic substitution (SNA_r) reaction, which is a key step in this synthesis.

Experimental Protocol: Synthesis of this compound from 2,4-Difluoro-1-nitrobenzene

Step 1: Methoxylation of 2,4-Difluoro-1-nitrobenzene

-

Dissolve 2,4-Difluoro-1-nitrobenzene (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or in methanol.

-

Add sodium methoxide (1.0-1.2 eq) portion-wise at room temperature. The fluorine at the C2 position is more activated towards nucleophilic substitution due to the ortho and para directing nitro group.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or GC-MS).

-

Pour the reaction mixture into ice water to precipitate the product, 4-Fluoro-2-methoxy-1-nitrobenzene.

-

Filter the solid, wash with water, and dry.

Step 2: Reduction of 4-Fluoro-2-methoxy-1-nitrobenzene

-

Suspend 4-Fluoro-2-methoxy-1-nitrobenzene (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalyst, typically palladium on carbon (Pd/C) or Raney Nickel.[3][5]

-

Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the nitro group is completely reduced to an amine.

-

Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain 4-Fluoro-2-methoxyaniline.

Step 3: Chlorination of 4-Fluoro-2-methoxyaniline

-

Follow the chlorination protocol as described in Route A, Step 1.

Route C: Reduction of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene

This approach involves the synthesis of a more advanced intermediate, which is then reduced in the final step to yield the target molecule.

Rationale for Starting Material Selection: While 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene is not a common starting material, its synthesis from simpler precursors and subsequent reduction represents a viable pathway. This route can be advantageous if the chlorination of the aniline (as in Route A) proves to be low-yielding or produces significant side products.

Experimental Protocol: Synthesis of this compound via a Nitro Intermediate

Step 1: Nitration of 1-Chloro-2-fluoro-4-methoxybenzene

-

Dissolve 1-Chloro-2-fluoro-4-methoxybenzene (1.0 eq) in concentrated sulfuric acid at a low temperature (e.g., -10 to 0 °C).

-

Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.

-

Stir the reaction for a specified time and then carefully pour it onto crushed ice.

-

The precipitated product, 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene, is filtered, washed with water, and dried.

Step 2: Reduction of 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene

-

The reduction of the nitro group can be achieved using various methods, such as catalytic hydrogenation with Pd/C or Raney Nickel as described in Route B, Step 2, or by using reducing agents like tin(II) chloride in hydrochloric acid.[7]

-

Following the reduction, a standard aqueous workup and purification will yield the final product, this compound.

Comparative Analysis of Synthetic Routes

| Route | Starting Material | Key Intermediates | Advantages | Disadvantages |

| A | 4-Fluoro-2-methoxyaniline | None | Direct, high-yielding final step. | Relies on the availability and cost of the starting material. |

| B | 2,4-Difluoro-1-nitrobenzene | 4-Fluoro-2-methoxy-1-nitrobenzene, 4-Fluoro-2-methoxyaniline | Utilizes inexpensive and readily available starting materials. | Longer synthetic sequence. |

| C | 1-Chloro-2-fluoro-4-methoxybenzene | 1-Chloro-2-fluoro-4-methoxy-5-nitrobenzene | Potentially cleaner final reduction step. | Requires synthesis of a more complex starting material; nitration can be hazardous. |

Visualization of Synthetic Workflows

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The optimal choice of starting material and synthetic strategy will depend on the specific requirements of the research or manufacturing campaign, including scale, cost constraints, and available resources. By understanding the chemical principles behind each synthetic step and the rationale for the selection of starting materials, researchers can make informed decisions to achieve an efficient, reliable, and scalable synthesis of this important pharmaceutical intermediate.

References

- 1. 4-fluoro-2-methoxyaniline - Reaction / Application on synthetic works_Chemicalbook [chemicalbook.com]

- 2. 4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. 450-91-9|4-Fluoro-2-methoxyaniline|BLD Pharm [bldpharm.com]

- 5. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. CN101774930A - Method for preparing m-chloro aniline - Google Patents [patents.google.com]

The Genesis of a Molecular Scaffold: An In-depth Technical Guide to the Discovery and History of Substituted Anilines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aniline, a seemingly simple aromatic amine, represents a cornerstone in the edifice of modern organic chemistry. Its discovery and the subsequent exploration of its substituted derivatives have catalyzed transformative advancements across a spectrum of scientific disciplines. From the vibrant hues of the first synthetic dyes to the life-saving efficacy of sulfonamide antibiotics and the robust performance of polyurethane polymers, the legacy of aniline is deeply interwoven with the fabric of technological progress. This in-depth technical guide provides a comprehensive exploration of the discovery and history of substituted anilines, designed for the discerning researcher and drug development professional. We will traverse the timeline of its discovery, dissect the seminal synthetic methodologies that unlocked its potential, and illuminate its multifaceted applications that continue to shape our world. This guide eschews a rigid template, instead opting for a narrative that follows the scientific journey of discovery, innovation, and application, providing not just the "what" but the critical "why" behind the evolution of this remarkable class of molecules.

The Dawn of an Era: The Discovery of Aniline

The story of aniline is one of multiple discoveries, a testament to the burgeoning field of organic chemistry in the 19th century. Initially, it was not a single discovery but a series of independent isolations of the same fundamental molecule, each given a different name.

-

1826: "Crystallin" from Indigo. Otto Unverdorben, through the destructive distillation of indigo, first isolated a substance he named "Crystallin."[1] This marked the first recorded encounter with what we now know as aniline.

-

1834: "Kyanol" from Coal Tar. Friedlieb Runge, a German chemist, isolated a substance from coal tar that produced a beautiful blue color upon treatment with chloride of lime.[1] He aptly named it "kyanol" (from the Greek for blue).[2]

-

1840: "Aniline" from the Indigo Plant. Carl Julius Fritzsche, treating indigo with caustic potash, obtained an oily substance he named "aniline," derived from anil, the Portuguese word for the indigo plant (Indigofera suffruticosa).[1][3]

-

1842: "Benzidam" from Nitrobenzene. In a pivotal breakthrough in synthetic chemistry, Russian chemist Nikolay Zinin discovered that nitrobenzene could be reduced to a basic substance he called "benzidam."[1][4] This was a crucial step, as it demonstrated the synthesis of this molecule from a readily available precursor.

-

1843: Unification by Hofmann. The brilliant German chemist August Wilhelm von Hofmann was the one to connect the dots. He demonstrated that Crystallin, kyanol, aniline, and benzidam were, in fact, all the same compound.[1] The name "aniline" was eventually adopted by the scientific community.

This period of discovery is summarized in the following table:

| Year | Scientist(s) | Source Material | Name Given |

| 1826 | Otto Unverdorben | Indigo | Crystallin |

| 1834 | Friedlieb Runge | Coal Tar | Kyanol |

| 1840 | Carl Julius Fritzsche | Indigo | Aniline |

| 1842 | Nikolay Zinin | Nitrobenzene | Benzidam |

| 1843 | A. W. von Hofmann | - | Phenylamine/Aniline (Unified) |

From Laboratory Curiosity to Industrial Revolution: The Birth of Synthetic Dyes

For a time, aniline remained a laboratory curiosity. Its true potential was unleashed by a serendipitous discovery made by one of Hofmann's own students, the teenaged William Henry Perkin.

In 1856, while attempting to synthesize the anti-malarial drug quinine during his Easter vacation, the 18-year-old Perkin conducted an oxidation of impure aniline.[5][6][7] His experiment with potassium dichromate and aniline, which was contaminated with toluidines, yielded a black precipitate rather than the colorless quinine.[5][8] While cleaning the flask with alcohol, he noticed the formation of an intense purple solution.[5] This purple substance, which he named "mauveine," was the world's first synthetic organic dye.[5][8]

Perkin's discovery was a watershed moment, marking the birth of the synthetic dye industry.[6][7] He patented his process and, with his father and brother, established a factory to produce mauveine commercially.[7][9] The success of mauveine, also known as "aniline purple," sparked a "mauve measles" craze in fashion and led to the rapid development of other aniline-based dyes.[9][10] This burgeoning industry was further fueled by the development of an industrial-scale process for producing aniline. While Zinin's reduction was groundbreaking, it was Antoine Béchamp's 1854 discovery of a method to reduce nitrobenzene using iron and acid that enabled the production of aniline "by the ton."[1][4] This robust and economical process, known as the Béchamp reduction, became the cornerstone of the German dye industry, which soon eclipsed its British counterpart.[6]

Foundational Synthetic Methodologies for Substituted Anilines

The ability to introduce a variety of substituents onto the aniline core was crucial for expanding its applications. Early methods focused on the reduction of substituted nitroaromatics, while modern techniques offer greater precision and functional group tolerance.

Classical Reduction of Nitroarenes

The reduction of nitroarenes to their corresponding anilines is a cornerstone of aniline synthesis, largely due to the ready availability of a wide range of substituted nitroaromatics via electrophilic aromatic nitration.

Discovered by Nikolay Zinin in 1842, this reaction utilizes sodium sulfide or other sulfide salts to reduce nitroaromatic compounds.[11][12] The Zinin reduction is particularly useful for its selectivity, as it can reduce a nitro group in the presence of other reducible functional groups like aryl halides and carbon-carbon double bonds.[11]

Generalized Reaction:

Ar-NO₂ + 3(NH₄)₂S → Ar-NH₂ + 6NH₃ + 3S + 2H₂O

Experimental Protocol: Synthesis of Aniline from Nitrobenzene via Zinin Reduction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place a solution of nitrobenzene in ethanol.

-

Reagent Addition: Prepare a solution of sodium sulfide nonahydrate in water and add it portion-wise to the stirred nitrobenzene solution. An exothermic reaction will occur.

-

Reflux: After the initial reaction subsides, heat the mixture to reflux for 2-3 hours. The color of the reaction mixture will change from yellow to dark brown.

-

Work-up: Cool the reaction mixture and filter to remove the precipitated sulfur.

-

Extraction: Transfer the filtrate to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain crude aniline.

-

Final Purification: Purify the crude aniline by distillation.

Developed by Antoine Béchamp in 1854, this method employs iron metal in the presence of an acid, typically hydrochloric acid, to reduce nitroarenes.[4][13] This process was instrumental in the industrial-scale production of aniline.[4]

Generalized Reaction:

4 Ar-NO₂ + 9 Fe + 4 H₂O --(HCl)--> 4 Ar-NH₂ + 3 Fe₃O₄

Experimental Protocol: Synthesis of Aniline from Nitrobenzene via Béchamp Reduction

-

Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, a reflux condenser, and a dropping funnel, place iron filings and water.

-

Acidification: Add a small amount of concentrated hydrochloric acid to the stirred mixture to activate the iron.

-

Addition of Nitrobenzene: Heat the mixture to boiling and add nitrobenzene dropwise from the dropping funnel at a rate that maintains a vigorous reflux.

-

Reaction Completion: After the addition is complete, continue to reflux the mixture for an additional 1-2 hours until the odor of nitrobenzene is no longer detectable.

-

Basification and Isolation: While the mixture is still hot, add a concentrated solution of sodium hydroxide to neutralize the acid and precipitate iron oxides.

-

Steam Distillation: Isolate the aniline from the reaction mixture by steam distillation.

-

Purification: Separate the aniline layer from the distillate, dry it over solid potassium hydroxide, and purify by distillation.

Modern Catalytic C-N Cross-Coupling: The Buchwald-Hartwig Amination

The late 20th century witnessed a paradigm shift in the synthesis of substituted anilines with the development of palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, reported independently by Stephen L. Buchwald and John F. Hartwig in the mid-1990s, has become a powerhouse for the formation of carbon-nitrogen bonds.[14] This reaction allows for the coupling of aryl halides or triflates with a wide variety of amines, offering exceptional functional group tolerance and broad substrate scope.[14]

Generalized Reaction:

Ar-X + R₂NH --(Pd catalyst, Ligand, Base)--> Ar-NR₂ + HX (X = Cl, Br, I, OTf)

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and the phosphine ligand (e.g., XPhos, SPhos, 2-10 mol%).

-

Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Base Addition: Add a dry, deoxygenated solvent (e.g., toluene, dioxane, or THF) and a base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) via syringe.

-

Reaction: Place the reaction mixture in a preheated oil bath and stir for the specified time (typically 1-24 hours) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

The Expanding Chemical Universe of Substituted Anilines: A Legacy of Innovation

The development of robust synthetic methodologies for substituted anilines has led to their integration into a vast array of applications, profoundly impacting various sectors.

The Pharmaceutical Frontier

The journey of substituted anilines in medicine began with early analgesics and has culminated in the development of life-saving drugs.

-

Acetanilide and Phenacetin: In 1886, acetanilide was introduced as one of the first synthetic analgesics and antipyretics under the name Antifebrin.[15][16] However, its toxicity, particularly methemoglobinemia, led to the development of a less toxic derivative, phenacetin.[15][17] It was later discovered that both of these compounds are prodrugs that are metabolized in the body to the active analgesic, paracetamol (acetaminophen).[17][18]

-

The Sulfa Drugs: The discovery of sulfonamides, the first class of synthetic antibacterial agents, is a landmark in medicinal chemistry. In the 1930s, Gerhard Domagk at Bayer discovered that a red azo dye, Prontosil, was effective against streptococcal infections in mice.[1] It was later found that Prontosil is a prodrug that is metabolized in the body to the active antibacterial agent, sulfanilamide.[1] The synthesis of sulfanilamide starts from aniline and involves a multi-step process.[1][19]

The World of Polymers and Materials